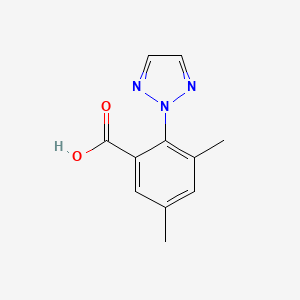
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a triazole ring and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with triazole derivatives. One common method includes the use of 3,5-dimethylbenzonitrile as a precursor, which undergoes hydrolysis to form the desired benzoic acid derivative . The reaction conditions often involve hydrothermal synthesis, where the precursors are subjected to high temperatures and pressures in the presence of water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or alkylated triazole derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid involves its interaction with molecular targets through the triazole ring and benzoic acid moiety. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. The benzoic acid group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in various environments .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-4-(triazol-2-yl)benzoic acid
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
- 3,5-Dimethyl-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness: 3,5-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to the specific positioning of the triazole ring and the methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3,5-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-5-8(2)10(9(6-7)11(15)16)14-12-3-4-13-14/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
DMEJASLLRMPZMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)O)N2N=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















